8-(hexylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
Description
Evolution of Purine-2,6-dione Research
Purine-2,6-dione, a bicyclic heterocycle comprising fused pyrimidine and imidazole rings, has served as a cornerstone in medicinal chemistry since its isolation from natural sources in the early 19th century. The discovery of xanthine (1H-purine-2,6-dione) by Emil Fischer in 1817 marked the beginning of systematic investigations into purine derivatives. Early studies focused on naturally occurring methylxanthines like caffeine and theophylline, which demonstrated bronchodilatory and anti-inflammatory properties. By the mid-20th century, synthetic modifications of the purine-2,6-dione core emerged as a strategy to enhance pharmacological specificity, driven by the need to address limitations such as narrow therapeutic windows and off-target effects.
The structural versatility of purine-2,6-dione arises from its three reactive nitrogen atoms (N¹, N³, N⁷) and two carbonyl groups, enabling diverse substitution patterns. Computational analyses in the 1990s revealed that substitutions at N⁷ and C⁸ positions significantly influence adenosine receptor binding affinity, laying the groundwork for rational drug design. Contemporary research has expanded into oncology, immunology, and antimicrobial therapy, with over 200 patent applications filed between 2000 and 2025 for purine-2,6-dione derivatives.
Significance in Medicinal Chemistry
The medicinal relevance of purine-2,6-dione derivatives stems from their ability to modulate multiple biological targets. Xanthine-based compounds exhibit non-specific phosphodiesterase inhibition, adenosine receptor antagonism, and histone deacetylase activation, making them valuable for treating respiratory diseases, neurological disorders, and cancers. For instance, theophylline’s efficacy in asthma management, despite its narrow therapeutic index, underscored the need for structurally refined analogs with improved selectivity.
Modern drug discovery efforts prioritize C⁸ substitutions due to their impact on membrane permeability and target engagement. Introducing alkylamino groups at this position, as seen in 8-hexylamino derivatives, enhances lipophilicity while maintaining hydrogen-bonding capacity—a critical balance for blood-brain barrier penetration and intracellular target access. The compound under discussion incorporates a hexylamino moiety at C⁸, a methoxyphenoxypropyl group at N⁷, and methyl groups at N¹/N³, representing a strategic combination of hydrophobicity and stereoelectronic modulation.
Historical Development of Hexylamino-substituted Purine Derivatives
The incorporation of alkylamino chains at the C⁸ position of purine-2,6-diones originated from structure-activity relationship (SAR) studies on adenosine receptor ligands. Early work by Jacobson et al. (1985) demonstrated that 8-cyclohexylamino substitutions conferred A₁ receptor selectivity, inspiring subsequent exploration of linear alkyl chains. Hexylamino groups emerged as optimal for balancing receptor affinity and pharmacokinetic properties, with chain lengths beyond six carbons incurring excessive hydrophobicity.
Synthetic methodologies evolved in parallel with SAR insights. Initial routes relied on Ullmann couplings or nucleophilic aromatic substitution using 8-bromoxanthine precursors, but yields remained suboptimal due to competing side reactions. Advances in phase-transfer catalysis and microwave-assisted synthesis during the 2010s enabled efficient amination at C⁸, with reported yields exceeding 80% for 8-hexylamino intermediates. The compound’s N⁷-(2-hydroxy-3-(4-methoxyphenoxy)propyl) side chain derives from epoxide ring-opening reactions, a strategy pioneered in the synthesis of bronchodilators like proxyphylline.
Research Objectives and Scientific Rationale
The development of 8-(hexylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethylpurine-2,6-dione addresses three core objectives in contemporary drug discovery:
- Targeted Modulation of Adenosine Receptors : The hexylamino group’s length and flexibility are engineered to optimize A₂ₐ receptor binding, potentially offering advantages in treating Parkinson’s disease and inflammatory conditions.
- Enhanced Blood-Brain Barrier Penetration : Comparative molecular field analysis (CoMFA) models suggest that the methoxyphenoxypropyl moiety improves CNS bioavailability relative to earlier xanthine derivatives.
- Resistance to Oxidative Metabolism : N¹/N³ dimethyl groups protect against hepatic N-demethylation, a major degradation pathway for methylxanthines.
Ongoing research employs molecular dynamics simulations to validate interactions with adenosine receptors, while in vitro assays assess inhibitory potency against phosphodiesterase isoforms PDE4 and PDE7. Preliminary data indicate IC₅₀ values in the nanomolar range for PDE4, positioning this compound as a candidate for inflammatory bowel disease and chronic obstructive pulmonary disease therapy.
Synthetic Pathway Overview
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Bromination | NBS, DMF, 80°C | Introduce bromine at C⁸ of xanthine core |
| 2 | Epoxide ring-opening | m-Ethylphenoxymethyloxirane, propanol, 70°C | Attach N⁷ side chain |
| 3 | Nucleophilic amination | Hexylamine, DMSO, microwave irradiation | Substitute C⁸ bromine with hexylamino |
| 4 | O-Methylation | Methyl iodide, K₂CO₃, acetone | Install methoxy group on phenyl ring |
Adapted from methodologies in
Properties
IUPAC Name |
8-(hexylamino)-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N5O5/c1-5-6-7-8-13-24-22-25-20-19(21(30)27(3)23(31)26(20)2)28(22)14-16(29)15-33-18-11-9-17(32-4)10-12-18/h9-12,16,29H,5-8,13-15H2,1-4H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSAKZZYKWYIVPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC1=NC2=C(N1CC(COC3=CC=C(C=C3)OC)O)C(=O)N(C(=O)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(hexylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione , also known as a derivative of purine, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity based on diverse research findings, including case studies and experimental data.
Chemical Structure and Properties
The compound's molecular formula is , and it features a complex structure that includes a purine base modified with various functional groups. The presence of a hexylamino group and a methoxyphenoxy side chain contributes to its pharmacological properties.
Antitumor Activity
Research indicates that derivatives of purine compounds exhibit significant antitumor properties. A study highlighted that similar compounds can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound has shown promise in preliminary assays against non-small-cell lung carcinoma (NSCLC) and ovarian cancer cell lines, suggesting its potential as an anticancer agent .
Table 1: Antitumor Activity of Related Purine Derivatives
| Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | NSCLC | 15 | Apoptosis induction |
| Compound B | Ovarian | 10 | Cell cycle arrest |
| 8-Hexylamino... | NSCLC/Ovarian | TBD | TBD |
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression. For instance, it has been noted to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells. This inhibition can lead to reduced tumor growth and increased sensitivity to other chemotherapeutic agents .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary studies suggest that it has favorable absorption characteristics and a moderate half-life, making it suitable for further development as an oral medication .
Case Studies
A notable case study involved the administration of this compound in a murine model of ovarian cancer. The results indicated a significant reduction in tumor size compared to control groups treated with standard chemotherapy agents. The study concluded that the compound could enhance therapeutic efficacy when used in combination with existing treatments .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
This compound exhibits a range of pharmacological activities that make it a candidate for therapeutic applications. Its structure suggests potential as an antagonist or inhibitor in various biological pathways.
- Antioxidant Activity : Research indicates that compounds with similar purine structures can exhibit antioxidant properties which may help in reducing oxidative stress in cells.
- Cyclic AMP Modulation : The compound's ability to influence cyclic AMP levels suggests it may play a role in modulating cellular signaling pathways. This modulation is crucial in various physiological processes including metabolism and cell proliferation.
Pharmacological Applications
Case Studies
- Cardiovascular Research : A study investigated the effects of similar purine derivatives on heart function. Results indicated that these compounds could enhance myocardial contractility and improve cardiac output through cyclic AMP pathways.
- Neuroprotective Effects : Another research focused on the neuroprotective effects of purine derivatives in models of neurodegeneration. The findings suggested that these compounds could mitigate neuronal death and improve cognitive function through anti-inflammatory mechanisms.
Biochemical Applications
Enzyme Inhibition
The compound's structure allows it to potentially inhibit specific enzymes involved in metabolic pathways. For example:
- Adenosine Deaminase Inhibition : Similar compounds have been shown to inhibit adenosine deaminase, leading to increased levels of adenosine, which can have various therapeutic effects including anti-inflammatory properties.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The hexylamino group at the 8-position and hydroxyl group on the propyl chain are key sites for nucleophilic substitution.
| Reaction Type | Reagents/Conditions | Outcome | Source Analogs |
|---|---|---|---|
| Alkylation | Alkyl halides, K₂CO₃, DMF, 60°C | Substitution of hexylamino with bulkier alkyl chains | |
| Acylation | Acetyl chloride, pyridine, RT | Formation of acetylated amine derivatives |
For example, the methylamino group in structurally similar compounds undergoes acylation to form stable amides under mild conditions. The hexylamino group in this compound may exhibit similar reactivity due to its primary amine character.
Oxidation and Reduction Reactions
The hydroxyl and methoxy groups are susceptible to redox transformations.
The methoxy group on the phenoxy ring is electron-rich and can undergo demethylation to yield a phenolic hydroxyl group, as observed in related purine derivatives. The secondary alcohol in the propyl chain may oxidize to a ketone under strong acidic conditions .
Esterification and Etherification
The hydroxyl group on the propyl chain can participate in ester/ether formation.
| Reaction Type | Reagents/Conditions | Outcome | Source Analogs |
|---|---|---|---|
| Esterification | Acetic anhydride, H₂SO₄ | Formation of acetate ester | |
| Etherification | Alkyl bromides, NaH, THF | Substitution with alkyl ether groups |
In analogs like 7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-8-morpholinopurine-2,6-dione, esterification proceeds efficiently due to the steric accessibility of the hydroxyl group .
Interaction with Biological Targets
The compound’s purine core enables interactions with enzymes and receptors via hydrogen bonding and π-stacking.
| Target | Interaction Type | Observed Effect | Source Analogs |
|---|---|---|---|
| Adenosine receptors | Competitive inhibition | Modulation of cAMP signaling | |
| Phosphodiesterases | Allosteric binding | Altered enzyme activity |
Structural analogs with phenethylamino or morpholino groups at the 8-position show affinity for adenosine receptors, suggesting similar behavior for the hexylamino variant.
Degradation Pathways
Under harsh conditions, the compound undergoes decomposition:
| Condition | Pathway | Products | Source Analogs |
|---|---|---|---|
| Acidic hydrolysis | Cleavage of purine ring | Xanthine derivatives | |
| Alkaline hydrolysis | Dealkylation of methoxy group | Phenolic byproducts |
The purine ring is prone to acid-catalyzed hydrolysis, breaking the imidazole and pyrimidine rings into smaller fragments .
Synthetic Routes
While direct synthesis data for this compound is limited, analogs suggest a multi-step strategy:
-
Purine Core Formation : Condensation of pyrimidine precursors with imidazole derivatives under basic conditions.
-
8-Position Substitution : Reaction with hexylamine via nucleophilic aromatic substitution.
-
Propyl Chain Installation : Alkylation using 2-hydroxy-3-(4-methoxyphenoxy)propyl bromide .
Reaction yields depend on solvent polarity (e.g., DMF vs. THF) and temperature control.
Stability Under Storage
The compound’s stability is influenced by:
| Factor | Effect | Mitigation Strategy |
|---|---|---|
| Humidity | Hydrolysis of purine core | Store in desiccator under N₂ atmosphere |
| Light | Oxidation of methoxy groups | Amber glass vials, -20°C storage |
Analogous compounds degrade via moisture-induced hydrolysis, necessitating anhydrous storage .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural differences and biological implications compared to analogues:
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity: The hexylamino group in the target compound (C₆H₁₃NH-) provides a long aliphatic chain, likely enhancing lipophilicity and tissue penetration compared to shorter chains (e.g., 3-methoxypropylamino in ) or aromatic substituents (e.g., benzylamino in ). However, aromatic groups like 3-methylphenylamino () may improve receptor binding via π-π interactions. Antiarrhythmic activity is strongly linked to morpholinoethylamino (ED₅₀ = 55.0) and piperazinyl side chains (), suggesting that terminal heterocycles enhance cardiac ion channel modulation.
The 2-hydroxypropyl backbone in all analogues is critical for maintaining hydrogen-bonding capacity with biological targets.
Adrenoreceptor Affinity: Analogues with benzylamino or pyridinylmethylamino groups () exhibit potent α₁-adrenoreceptor binding (Ki = 0.225–1.400 μM), suggesting that bulky aromatic substituents at position 8 enhance hypotensive effects. The target compound’s hexylamino group may lack this specificity.
Physical and Chemical Properties
- Solubility: The hexylamino group’s hydrophobicity may reduce aqueous solubility compared to morpholinoethylamino (polar) or benzylamino (moderate solubility) derivatives.
- Metabolic Stability: Methoxy groups (e.g., 4-methoxyphenoxy in ) are prone to demethylation, whereas ethyl or aromatic substituents () may offer better stability.
Q & A
Basic Research Questions
Q. How is the compound synthesized, and what analytical methods confirm its structural integrity?
- Methodology : The compound is synthesized via chemical transformations of 8-hydrazinyl-1,3-dimethylpurine derivatives reacting with carbonyl-containing compounds (e.g., aldehydes or ketones). Key steps include nucleophilic substitution at the C8 position and functionalization of the N7 side chain .
- Structural Confirmation :
- 1H NMR Spectroscopy : Assign peaks for methyl groups (δ ~3.2–3.4 ppm), hydroxypropyl chain (δ ~4.3–4.4 ppm), and aromatic protons from the 4-methoxyphenoxy moiety (δ ~6.8–7.2 ppm) .
- Chromatography/Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ or [M+Na]+ ions), while HPLC validates purity (>95%) .
Q. What purification techniques are effective post-synthesis?
- Silica Gel Chromatography : Use gradient elution with ethyl acetate/methanol (95:5 to 85:15) to isolate the compound .
- Recrystallization : Optimize solvent systems (e.g., dichloromethane/hexane) to obtain crystalline solids for X-ray diffraction studies .
Advanced Research Questions
Q. How can researchers investigate the compound’s inhibitory effects on enzymes like ALDH1A1?
- Assay Design :
- Enzyme Preparation : Express and purify human ALDH1A1 (final concentration: 20 nM) in HEPES buffer (pH 7.5) .
- Substrate/Inhibitor Incubation : Use propionaldehyde as a substrate and measure NADH production via absorbance at 340 nm. Include the compound at varying concentrations (1 nM–100 µM) to determine IC50 values .
- Controls : Include ALDH2 and ALDH3A1 isoforms to assess selectivity .
Q. What structural modifications enhance PDE4B1 inhibition?
- Structure-Activity Relationship (SAR) Insights :
| Substituent Position | Modification | IC50 (µM) | Reference |
|---|---|---|---|
| N7 | Isopentyl | 2.44 | |
| N7 | Benzyl | 3–5 | |
| N8 | Hexylamino | *Pending | – |
- Key Findings : Bulky N7 substituents (e.g., isopentyl) improve PDE4B1 binding, while N8 modifications (e.g., hexylamino) require further optimization .
Q. How can contradictions in biological activity data be resolved?
- Methodological Framework :
- Guiding Principle 2 (Gil, 2023) : Link conflicting results to theoretical models (e.g., enzyme kinetics vs. cellular uptake limitations) .
- Data Triangulation : Combine enzyme assays, molecular docking (using Mercury CSD ), and in vitro cytotoxicity studies to validate mechanisms .
Q. What advanced techniques analyze molecular interactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
